4-(Dimethylamino)-3-methoxyphenol
Description
4-(Dimethylamino)-3-methoxyphenol is a phenolic derivative featuring a dimethylamino group (-N(CH₃)₂) at the para position and a methoxy group (-OCH₃) at the meta position of the benzene ring.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(dimethylamino)-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-10(2)8-5-4-7(11)6-9(8)12-3/h4-6,11H,1-3H3 |
InChI Key |
VNLJOKYFWGLCDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-nitro-3-methoxyphenol with dimethylamine under reducing conditions. The nitro group is reduced to an amino group, which then reacts with dimethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
4-(Dimethylamino)-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-methoxyphenol involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also interact with enzymes and other proteins, potentially affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(Dimethylamino)benzoate (CAS Not Provided)
- Structure: A benzoate ester with a dimethylamino group at the para position.
- Key Properties: Higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino)ethyl methacrylate, indicating superior reactivity as a co-initiator . Physical properties (e.g., hardness, solubility) in resins are superior to methacrylate derivatives, likely due to ester stability .
- Applications : Used in dental resins and photopolymerization systems .
2-(Dimethylamino)ethyl Methacrylate (CAS Not Provided)
- Structure: Methacrylate ester with a dimethylaminoethyl side chain.
- Key Properties: Lower DC in resins but shows improved reactivity when combined with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator . Requires higher amine concentrations for optimal performance compared to ethyl 4-(dimethylamino)benzoate .
- Applications: Co-monomer in adhesives and coatings, often paired with DPI .
Michler’s Ketone (4,4′-Bis(dimethylamino)benzophenone, CAS 90-94-8)
- Structure: Benzophenone core with two para-dimethylamino groups.
- Key Properties: Insoluble in water; acts as a photosensitizer due to extended conjugation . Higher molecular weight (MW 268.35) and thermal stability compared to phenolic derivatives .
- Applications : UV initiator in printing inks and organic synthesis .
4-(Dimethylamino)pyridine (DMAP, CAS 1122-58-3)
- Structure: Pyridine ring with a dimethylamino group at the 4-position.
- Key Properties: Strong nucleophilic catalyst (e.g., in acylation reactions) due to the electron-donating dimethylamino group . Lower molecular weight (MW 122.17) compared to phenolic analogs .
- Applications : Catalyst in peptide synthesis and pharmaceutical manufacturing .
Droloxifene (CAS 82413-20-5)
- Structure: Triphenylethylene derivative with a dimethylaminoethoxy side chain and hydroxyl group.
- Key Properties: Selective estrogen receptor modulator (SERM) with anticancer applications . Complex structure enables receptor-specific binding, unlike simpler phenolic derivatives .
- Applications : Breast cancer therapy .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 4-(Dimethylamino)-3-methoxyphenol | Likely C₉H₁₃NO₂ | ~167.21 (est.) | -N(CH₃)₂, -OCH₃, -OH | Polymers, photochemistry |
| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | -N(CH₃)₂, -COOCH₂CH₃ | Resin cements, adhesives |
| Michler’s Ketone | C₁₇H₂₀N₂O | 268.35 | Two -N(CH₃)₂, ketone | UV initiator, dyes |
| DMAP | C₇H₁₀N₂ | 122.17 | Pyridine, -N(CH₃)₂ | Organic synthesis catalyst |
| Droloxifene | C₂₈H₃₁NO₂ | 413.56 | -OCH₂CH₂N(CH₃)₂, -OH | Anticancer drug |
Table 2: Reactivity in Resin Systems ()
| Co-initiator | Degree of Conversion (Without DPI) | Degree of Conversion (With DPI) |
|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | 78% | 82% |
| 2-(Dimethylamino)ethyl methacrylate | 65% | 75% |
Research Findings
- Synthesis: Schiff base formation and esterification () or Pfitzinger reactions () are common routes for dimethylamino-substituted compounds. Yields for related syntheses range from 72–77% .
- Reactivity: The para-dimethylamino group enhances electron donation, improving photochemical activity in resins and catalysts . Methoxy groups (as in 3-methoxyphenol derivatives) may sterically hinder reactions but improve solubility .
- Safety : Glove penetration times and handling precautions vary; DMAP requires stringent safety measures due to acute toxicity .
Q & A
Q. Basic
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory irritation .
- Storage : Keep in airtight containers away from light and moisture to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How can reaction conditions be optimized to improve the yield of this compound derivatives?
Q. Advanced
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Catalyst Selection : Explore Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to accelerate condensation steps.
- Temperature Control : Perform kinetic studies to identify optimal reaction temperatures (e.g., 60–80°C for cyclization) .
- Workup : Use gradient recrystallization (e.g., water followed by methanol) to isolate pure products .
What strategies address stability challenges in this compound under varying pH and temperature conditions?
Q. Advanced
- pH Stability Assays : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm .
- Thermal Analysis : Conduct TGA/DSC to determine decomposition temperatures and identify stable storage conditions (e.g., <25°C) .
- Light Sensitivity : Perform accelerated UV exposure tests to assess photodegradation pathways .
How should researchers resolve contradictions in spectral data for this compound analogs?
Q. Advanced
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in crowded NMR regions (e.g., aromatic protons) .
- 2D NMR : Employ COSY and HSQC to resolve overlapping signals and assign carbon-proton correlations .
- Computational Validation : Compare experimental IR and NMR data with DFT-predicted spectra (e.g., Gaussian software) .
- Inter-lab Reproducibility : Share samples with collaborators to verify data consistency .
What methodologies are recommended for evaluating the biological activity of this compound?
Q. Advanced
- In Vitro Assays :
- In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
